Methyl hydrogen sulfate;phenazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

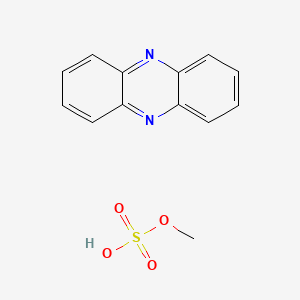

Methyl hydrogen sulfate: and phenazine are two distinct chemical compounds with unique properties and applications. Methyl hydrogen sulfate is an organosulfur compound with the formula CH₃HSO₄. It is a derivative of sulfuric acid and is used in various chemical processes. Phenazine, on the other hand, is a nitrogen-containing heterocyclic compound with the formula C₁₂H₈N₂. It is known for its vibrant pigmentation and diverse biological activities, including antimicrobial and antitumor properties .

Métodos De Preparación

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate can be synthesized through the esterification of methanol with sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product:

CH3OH+H2SO4→CH3HSO4+H2O

Phenazine

Phenazine can be synthesized through various methods, including the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2-carbon units. Industrial production often involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines under specific conditions .

Análisis De Reacciones Químicas

Redox Behavior and Electron Transfer Mechanisms

Phenazine methosulfate (PMS) functions as a mediator in electron transfer reactions due to its reversible redox cycling between oxidized (PMS⁺) and reduced (methyl-phenazine, MPH) states . Key reactions include:

Reduction by Biological Reductants

-

NADH/NADPH-Driven Reduction :

PMS++NADH→MPH+NAD+

PMS accepts electrons from NADH or NADPH non-enzymatically, forming MPH (a semiquinone radical), which subsequently donates electrons to terminal acceptors like oxygen or cytochrome c .MPH is rapidly reoxidized by molecular oxygen, generating reactive oxygen species (ROS) .

-

Proton-Coupled Electron Transfer (PCET) :

The redox process involves coupled proton and electron transfers, with a formal potential of E0=+0.080V (pH 7, 30°C) . This mechanism is critical in dehydrogenase assays and microbial electron transport .

| Property | Value | Source |

|---|---|---|

| Redox potential (E0) | +0.080 V (pH 7) | |

| Fluorescence (MPH) | λem=465nm | |

| Solubility (PMS) | 200 mg/mL in water |

Functionalization of the Phenazine Core

-

Buchwald–Hartwig Coupling : Nonsymmetrical 2,3-dialkoxyphenazines are synthesized via regioselective coupling of nitroanilines with bromonitrobenzene derivatives, followed by tandem reduction/oxidation .

| Derivative | Yield | Application | Source |

|---|---|---|---|

| 7-(tert-butyl)-3-isobutoxy-2-(octyloxy)phenazine | 65% | Cytotoxicity studies | |

| 2,3-Bis(hexyloxy)-7,8-dimethoxyphenazine | 77% | Redox-active probes |

Microbial Electron Shuttling

-

PMS facilitates extracellular electron transfer (EET) in E. coli by bridging cellular reductases and insoluble electrodes . Its redox potential and solubility dictate efficiency .

-

Mechanism :

MPH→PMS++2e−+2H+

Dehydrogenase Assays

-

PMS couples reduced coenzymes (e.g., NADH) to tetrazolium salts, forming colored formazans for enzymatic activity quantification .

Stability and Reactivity Considerations

Aplicaciones Científicas De Investigación

Electron Transfer Mediator

Phenazine methyl sulfate is recognized for its role as an effective electron acceptor in various biochemical reactions. It has been utilized to facilitate electron transfer in microbial electrochemical systems, particularly in the oxidation of succinate to fumarate. This reaction is catalyzed by succinate dehydrogenases (SDHs), where PMS acts as a mediator that enhances the efficiency of electron transfer from bacteria to electrodes .

- Case Study : Research demonstrated that the addition of PMS significantly improved electron transfer rates in microbial fuel cells using Pseudomonas aeruginosa. The presence of PMS led to higher electrical conductivity of biofilms formed on electrodes, enhancing overall electricity generation from bacterial metabolism .

Free Radical Generation

PMS serves as a free radical generator, which is crucial in cell viability assays and various biological experiments. Its ability to generate radicals has implications for studies involving apoptosis and autophagy pathways, making it a versatile tool for researchers exploring cellular responses to oxidative stress .

- Applications :

- Cell viability assays

- Studies on apoptosis and autophagy

- Investigations into metabolic pathways and signaling cascades

Insecticidal Properties

Phenazine methyl sulfate has been explored for its insecticidal properties, providing a potential avenue for agricultural applications. Its efficacy against various pests could lead to the development of new biopesticides that are less harmful to non-target organisms compared to conventional chemical insecticides .

Antimicrobial Activity

The compound exhibits antimicrobial properties, making it useful in developing treatments against bacterial infections. Its effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus has been documented, highlighting its potential as an active ingredient in antibiotic formulations .

Research Insights

Recent studies have further elucidated the mechanisms by which PMS operates within biological systems:

- Redox Reactions : PMS is capable of accepting electrons from various components within the electron transport chain (ETC), showcasing its versatility in redox reactions across different biological contexts .

- Structure-Function Relationships : Computational models have been developed to predict how variations in the structure of phenazine derivatives affect their electrochemical properties and efficacy as mediators in microbial systems .

Mecanismo De Acción

Methyl Hydrogen Sulfate

Methyl hydrogen sulfate acts as a methylating agent, transferring a methyl group to various substrates. This reaction is facilitated by the presence of sulfuric acid, which acts as a catalyst.

Phenazine

Phenazine exerts its effects through multiple mechanisms:

Electron Shuttling: Phenazine serves as an electron shuttle, facilitating redox reactions in bacterial cells.

Gene Regulation: Phenazine can modulate gene expression, influencing bacterial behavior and biofilm formation.

Reactive Oxygen Species: Phenazine generates reactive oxygen species, contributing to its antimicrobial and antitumor activities

Comparación Con Compuestos Similares

Methyl Hydrogen Sulfate

Similar compounds include ethyl hydrogen sulfate and propyl hydrogen sulfate, which differ in the alkyl group attached to the sulfate moiety.

Phenazine

Phenazine is structurally related to other nitrogen-containing heterocycles such as pyrazine and quinoxaline. These compounds share similar chemical reactivity but differ in their biological activities and applications .

Conclusion

Methyl hydrogen sulfate and phenazine are versatile compounds with significant roles in various fields of science and industry. Their unique properties and diverse applications make them valuable tools for researchers and industrial chemists alike.

Propiedades

IUPAC Name |

methyl hydrogen sulfate;phenazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.CH4O4S/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;1-5-6(2,3)4/h1-8H;1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAONSFIGUBAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)O.C1=CC=C2C(=C1)N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2360-48-7 |

Source

|

| Record name | Sulfuric acid, monomethyl ester, compd. with phenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2360-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.